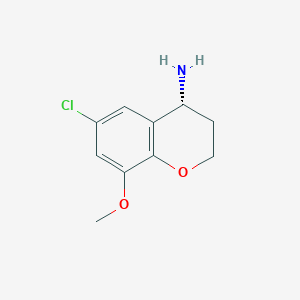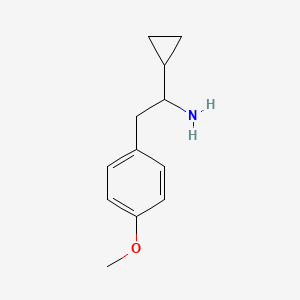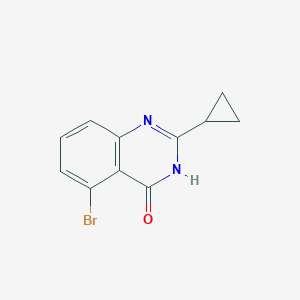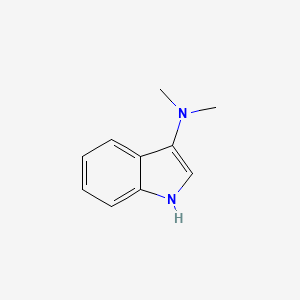
N,N-dimethyl-1H-indol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1H-indol-3-amine is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and synthetic materials. This compound is characterized by an indole ring structure with a dimethylamine group attached to the nitrogen atom. Indoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1H-indol-3-amine can be synthesized through several methods. One common approach is the Mannich reaction, which involves the reaction of indole with formaldehyde and dimethylamine . This reaction typically occurs under acidic conditions and can be carried out in solvents such as ethanol or methanol.
Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . This method can be adapted to introduce the dimethylamine group at the nitrogen position.
Industrial Production Methods
Industrial production of this compound often involves large-scale Mannich reactions due to their simplicity and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial processes may also employ continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-1H-indol-3-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
Aplicaciones Científicas De Investigación
N,N-dimethyl-1H-indol-3-amine has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1H-indol-3-amine involves its interaction with various molecular targets and pathways. The compound can act as an agonist or antagonist at different receptor sites, influencing cellular signaling pathways . Its indole structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
N,N-dimethyl-1H-indol-3-amine can be compared with other indole derivatives such as:
Tryptamine: A naturally occurring compound with a similar indole structure but different functional groups.
Serotonin: A neurotransmitter derived from tryptophan with an indole ring and hydroxyl group.
Indole-3-acetic acid: A plant hormone with an indole ring and carboxylic acid group.
These compounds share the indole core but differ in their functional groups, leading to distinct biological activities and applications .
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
N,N-dimethyl-1H-indol-3-amine |
InChI |
InChI=1S/C10H12N2/c1-12(2)10-7-11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 |
Clave InChI |
PUYMDGCTMLYCLA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


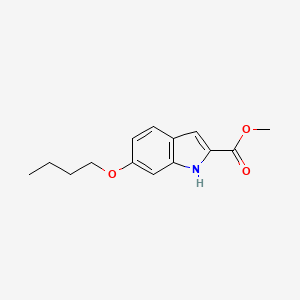
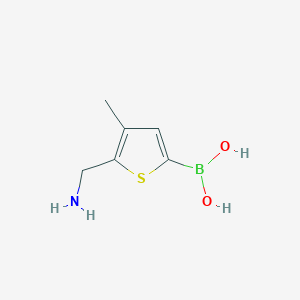
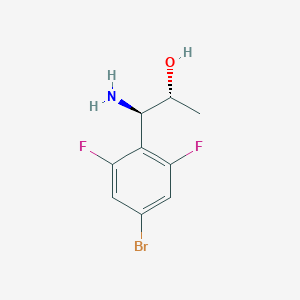
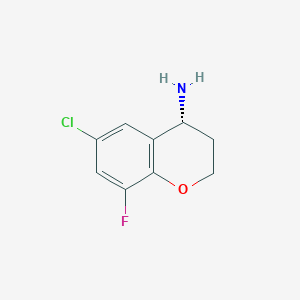
![2,5-Difluoro-1a,7,7a,7b-tetrahydro-2H-oxireno[2,3-c]chromene](/img/structure/B15233751.png)
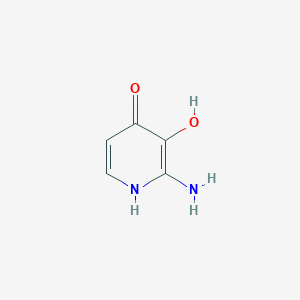

![5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine](/img/structure/B15233781.png)


